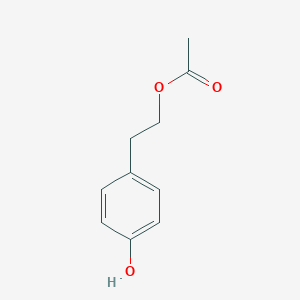

4-(2-ACETOXY-ETHYL)PHENOL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLOCPJLLDCCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348484 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-55-1 | |

| Record name | 2-(4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(2-acetoxy-ethyl)phenol" role as a tyrosol derivative

Topic: 4-(2-acetoxy-ethyl)phenol: The Lipophilic Tyrosol Prodrug for Enhanced Cellular Bioavailability Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

4-(2-acetoxy-ethyl)phenol (also known as Tyrosol Acetate or p-Hydroxyphenethyl acetate ) represents a critical strategic modification of the natural phenolic antioxidant Tyrosol. While Tyrosol is abundant in olive oil and white wine, its therapeutic potential is often limited by moderate membrane permeability and rapid metabolic clearance.

This guide details the role of 4-(2-acetoxy-ethyl)phenol as a lipophilic prodrug . By esterifying the aliphatic hydroxyl group, the molecule achieves a superior Hydrophilic-Lipophilic Balance (HLB), facilitating passive diffusion across the lipid bilayer. Once intracellular, it functions as a reservoir, hydrolyzing to release active Tyrosol or acting directly to scavenge Reactive Oxygen Species (ROS) and modulate inflammatory pathways (NF-κB).

Chemical Identity & Physicochemical Advantage

The acetylation of Tyrosol fundamentally alters its interaction with biological membranes. This phenomenon is best explained by the "Polar Paradox" , where non-polar antioxidants are more effective in polar emulsions (like cellular cytoplasm) because they can penetrate and orient themselves at the lipid-water interface.

Table 1: Physicochemical Comparison

| Property | Tyrosol (Precursor) | 4-(2-acetoxy-ethyl)phenol (Derivative) | Impact on Bioactivity |

| CAS Registry | 501-94-0 | 58556-55-1 | Unique chemical entity |

| Molecular Weight | 138.16 g/mol | 180.20 g/mol | Slight increase, negligible steric hindrance |

| LogP (Lipophilicity) | ~0.7 | ~1.56 | 2x increase ; significantly enhances membrane crossing |

| Water Solubility | High | Moderate | Improved stability in lipid formulations |

| Primary Mechanism | Direct ROS Scavenging | Prodrug / Interface Scavenging | Higher intracellular accumulation |

Synthesis Strategies: The Move to Green Chemistry

While chemical acetylation (using acetic anhydride) is standard, it lacks regio-selectivity and requires toxic solvents. For pharmaceutical applications, Lipase-Catalyzed Transesterification is the gold standard due to its mild conditions and high specificity for the primary alcohol, leaving the phenolic hydroxyl (crucial for antioxidant activity) intact.

Diagram 1: Synthesis Workflow (Enzymatic vs. Chemical)

Figure 1: Comparison of synthetic routes. The enzymatic route prevents protection/deprotection steps by selectively targeting the aliphatic hydroxyl group.

Mechanism of Action: The "Trojan Horse" Effect

4-(2-acetoxy-ethyl)phenol functions via a "Trojan Horse" mechanism . The acetyl group masks the polarity of the ethyl chain, allowing the molecule to slip through the lipophilic cell membrane.

-

Cellular Entry: High LogP drives passive diffusion.

-

Intracellular Hydrolysis: Cytosolic esterases cleave the acetate group, releasing free Tyrosol at high concentrations directly near target organelles (mitochondria).

-

Signal Modulation:

-

ROS Scavenging: Reduces intracellular H₂O₂ and superoxide anions.

-

Anti-inflammatory: Inhibits the phosphorylation of IκB, thereby preventing NF-κB translocation and suppressing cytokines (IL-1β, IL-6, TNF-α).

-

Diagram 2: Intracellular Pharmacodynamics

Figure 2: The lipophilic prodrug mechanism facilitating high intracellular payload delivery.

Experimental Protocols

Protocol A: Green Synthesis via Lipase Catalysis

Rationale: To produce high-purity 4-(2-acetoxy-ethyl)phenol without purifying di-acetylated byproducts.

Materials:

-

Tyrosol (98% purity)

-

Ethyl Acetate (Solvent & Acyl donor)

-

Immobilized Lipase (e.g., Novozym 435 or Candida antarctica Lipase B)

-

Molecular Sieves (4Å, to remove water)

Procedure:

-

Dissolution: Dissolve 10 mmol Tyrosol in 50 mL anhydrous Ethyl Acetate.

-

Catalyst Addition: Add 10% (w/w relative to substrate) Immobilized Lipase and 1g Molecular Sieves.

-

Incubation: Incubate in an orbital shaker at 40-50°C at 200 rpm.

-

Note: Do not exceed 60°C to preserve enzyme stability.

-

-

Monitoring: Monitor reaction via TLC (Hexane:Ethyl Acetate 1:1) or HPLC every 2 hours.

-

Endpoint: >95% conversion (typically 12-24 hours).

-

-

Purification: Filter off the enzyme (recyclable). Evaporate solvent under reduced pressure.

-

Validation: Confirm structure via ¹H-NMR (Look for singlet acetyl peak at ~2.0 ppm).

Protocol B: Cellular Stability & ROS Scavenging Assay

Rationale: To validate the "prodrug" efficacy compared to native Tyrosol.

Materials:

-

HUVEC or RAW 264.7 Macrophage cells.

-

DCFH-DA (Fluorescent ROS probe).

-

LPS (Lipopolysaccharide) for inflammation induction.

Procedure:

-

Seeding: Seed cells in 96-well black plates (1x10⁴ cells/well).

-

Pre-treatment: Treat cells with Tyrosol or 4-(2-acetoxy-ethyl)phenol (10-50 µM) for 2 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Induction: Add LPS (1 µg/mL) to induce oxidative stress; incubate for 24 hours.

-

Staining: Wash cells with PBS. Add DCFH-DA (10 µM) and incubate for 30 mins in the dark.

-

Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

-

Expected Result: 4-(2-acetoxy-ethyl)phenol should show lower fluorescence (higher antioxidant protection) than equimolar Tyrosol due to better uptake.

-

References

-

ResearchGate. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Retrieved from [Link]

-

National Institutes of Health (PMC). (2023). Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation. Retrieved from [Link]

-

ACS Publications. (2007). Optimization of Lipase-Catalyzed Synthesis of Acetylated Tyrosol by Response Surface Methodology. Retrieved from [Link]

Technical Assessment: Antioxidant & Pharmacokinetic Profile of 4-(2-Acetoxy-ethyl)phenol

Common Name: Tyrosol Acetate CAS: 58556-55-1 Molecular Formula: C₁₀H₁₂O₃[1][2]

Executive Summary: The Lipophilic Advantage

In the landscape of phenolic antioxidants, 4-(2-acetoxy-ethyl)phenol (Tyrosol Acetate) represents a critical structural optimization of the parent compound, Tyrosol.[1] While classical antioxidant theory prioritizes the number of hydroxyl groups (e.g., the catechol moiety in Hydroxytyrosol), Tyrosol Acetate addresses the bioavailability-solubility paradox .

By acetylating the aliphatic hydroxyl group of Tyrosol, the compound achieves a higher partition coefficient (LogP), enabling superior penetration of lipid bilayers and cellular membranes. Once internalized, it functions as a stable "pro-antioxidant," capable of mitigating oxidative stress in lipophilic environments where hydrophilic phenols fail to reach. This guide details its physicochemical properties, mechanistic action, and validated experimental protocols for synthesis and assessment.[2]

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The antioxidant capacity of Tyrosol Acetate is dictated by its dual-domain structure: the active phenolic head (radical scavenging site) and the lipophilic acetate tail (transport vector).[1]

| Property | Value / Description | Impact on Efficacy |

| Molecular Weight | 180.20 g/mol | Small molecule; facilitates passive diffusion.[1][2] |

| LogP (Octanol/Water) | ~1.9 - 2.6 (Predicted) | Significantly higher than Tyrosol (~0.7).[1] Enhances affinity for cell membranes and lipid emulsions.[1][2] |

| Active Site | Phenolic -OH (C4 position) | Site of Hydrogen Atom Transfer (HAT).[1] |

| Modifying Group | Acetoxy (-O-CO-CH₃) at C8 | Increases lipophilicity; protects the aliphatic alcohol from non-specific oxidation.[1][2] |

| Solubility | Soluble in alcohols, DMSO, lipids; Low in water | Ideal for oil-in-water emulsions and lipid-based drug delivery systems.[1][2] |

Mechanistic Basis of Antioxidant Activity

Hydrogen Atom Transfer (HAT)

Unlike Hydroxytyrosol, which utilizes an ortho-diphenolic (catechol) structure to chelate metals and delocalize electrons rapidly, Tyrosol Acetate relies on a single phenolic hydroxyl group.

-

Initiation: A peroxyl radical (

) attacks the phenolic hydrogen.[1][2] -

Abstraction:

-

Stabilization: The resulting phenoxyl radical (

) is stabilized by resonance across the benzene ring.[1][2]

Critical Insight: The acetoxy group at the para-position (via the ethyl linker) is electron-withdrawing (inductive effect).[1] While this slightly increases the Bond Dissociation Energy (BDE) of the phenolic O-H compared to Tyrosol, it significantly protects the molecule from rapid metabolic conjugation (glucuronidation) at the aliphatic tail, extending its systemic half-life.

The "Trojan Horse" Effect (Bioavailability)

In bulk oil or cellular systems, Tyrosol Acetate exhibits the "Polar Paradox" :

-

Bulk Oils: As a more lipophilic antioxidant, it concentrates at the air-oil interface, offering superior protection compared to hydrophilic counterparts.[2]

-

Cellular Cytosol: It crosses the plasma membrane efficiently.[1][2] Intracellular esterases (e.g., carboxylesterases) can hydrolyze the acetate group, releasing free Tyrosol directly at the site of mitochondrial oxidative stress.

Diagram: Metabolic Fate & Scavenging Mechanism[1][2]

Figure 1: The pharmacokinetic pathway of Tyrosol Acetate, illustrating its lipophilic entry into the cell followed by enzymatic activation to free Tyrosol for ROS neutralization.

Experimental Protocols

Synthesis: Biocatalyzed Flow Chemistry (Green Method)

Rationale: Chemical acetylation (acetic anhydride) is non-selective.[1][2] Enzymatic flow synthesis ensures high regioselectivity for the aliphatic alcohol, leaving the phenolic antioxidant group untouched.

Reagents:

-

Ethyl Acetate (Acyl donor & Solvent)

-

Immobilized Mycobacterium smegmatis acyltransferase (MsAcT)[8]

Workflow:

-

Packed Bed Preparation: Pack a stainless steel or PTFE column (e.g., 10 mL volume) with immobilized MsAcT.[1][2]

-

Feed Solution: Dissolve Tyrosol (50 mM) in Ethyl Acetate.

-

Flow Reaction: Pump the solution through the bioreactor at a flow rate allowing ~10 minutes residence time (approx. 1 mL/min) at 25°C.

-

Purification: Evaporate the solvent (Ethyl Acetate).[1][2] The residue is typically >95% pure Tyrosol Acetate.[1][2]

-

Validation: Confirm structure via 1H-NMR (Shift of ethylene protons due to esterification).

Antioxidant Assessment: DPPH Radical Scavenging Assay

Rationale: While ABTS is common, DPPH provides a stable, organic-solvent compatible environment to test lipophilic phenols.

Protocol:

-

Stock Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Dilution: Prepare Tyrosol Acetate in methanol at concentrations ranging from 10 µM to 500 µM.

-

Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance at 517 nm (

). -

Control: Measure absorbance of DPPH + Methanol (

). -

Calculation:

[1] -

Data Output: Plot % Inhibition vs. Concentration to determine IC50.

Biological Assay: Inhibition of Cytokine Storm (LPS Model)

Rationale: Demonstrates the anti-inflammatory utility of the compound beyond simple radical scavenging.

Protocol:

-

Induction: Treat cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce oxidative stress and cytokine release.[1][2]

-

Endpoint: Measure TNF-α and IL-6 levels in supernatant via ELISA after 24 hours.

-

Result: Tyrosol Acetate should significantly reduce cytokine levels, often restoring them to baseline without total immunosuppression.[1][2][13]

Comparative Data Summary

The following table summarizes the antioxidant and physical profile of Tyrosol Acetate against its parent and related derivatives.

| Compound | LogP (Lipophilicity) | DPPH Scavenging (IC50) | Cellular Uptake | Primary Application |

| Tyrosol | 0.7 | High (>400 µM) | Moderate | General antioxidant |

| Tyrosol Acetate | 1.9 | High (>400 µM) | High | Lipid emulsions, Prodrug |

| Hydroxytyrosol | 1.1 | Low (<50 µM) | Moderate | Potent radical scavenger |

| Hydroxytyrosol Acetate | 2.3 | Low (<50 µM) | High | Potent lipophilic scavenger |

Note: Lower IC50 indicates stronger direct scavenging.[1][2] Tyrosol Acetate is not a "stronger" scavenger chemically, but a "better" scavenger biologically due to uptake.

References

-

BenchChem. (n.d.).[1][2] 4-(2-Acetoxy-ethyl)phenol: Antioxidant Activity and Mechanisms. Retrieved from

-

Contente, M. L., et al. (2021).[1][2] Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. National Institutes of Health (PMC).[1][2] Retrieved from

-

Talamond, P., et al. (2023).[1][2][11][14] Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation.[2][13] Journal of Innate Immunity. Retrieved from

-

Sun, Y., et al. (2018).[1][2][7] Antioxidant properties of tyrosol and hydroxytyrosol saturated fatty acid esters. Food Chemistry. Retrieved from

-

Mateos, R., et al. (2008).[1][2] New Lipophilic Tyrosyl Esters.[1][2][4][15] Comparative Antioxidant Evaluation With Hydroxytyrosyl Esters. Journal of Agricultural and Food Chemistry. Retrieved from

-

PubChem. (n.d.).[1][2] 2-(4-Hydroxyphenyl)ethyl acetate (Tyrosol Acetate) Compound Summary. Retrieved from

Sources

- 1. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. memorial.scholaris.ca [memorial.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant properties of tyrosol and hydroxytyrosol saturated fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sustainable Synthesis of New Antioxidants from Hydroxytyrosol by Direct Biocatalytic Esterification in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Correlation Analysis between Dietary Intake of Tyrosols and Their Food Sources and Urinary Excretion of Tyrosol and Hydroxytyrosol in a European Population [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. New lipophilic tyrosyl esters. Comparative antioxidant evaluation with hydroxytyrosyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Tyrosol Acetate in Next-Gen Cosmeceuticals

Topic: Tyrosol Acetate Applications in Cosmetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

From Green Synthesis to Bio-Activated Delivery Systems

Executive Summary

Tyrosol Acetate (TyAc) represents a strategic evolution in phenolic antioxidant delivery.[1][2] While its parent compound, Tyrosol (2-(4-hydroxyphenyl)ethanol), is a potent antioxidant found in olive oil and Rhodiola rosea, its hydrophilic nature (LogP ~0.[1][2]7) limits transdermal bioavailability.[1][2] Tyrosol Acetate functions as a lipophilic pro-drug ; by esterifying the primary alcohol, we engineer a molecule with optimized partition coefficients (LogP ~1.5) for stratum corneum penetration.[1][2] Once within the viable epidermis, endogenous esterases hydrolyze the acetate moiety, releasing the active Tyrosol payload directly at the site of oxidative stress and melanogenesis. This guide details the physicochemical rationale, biocatalytic synthesis, and validation protocols for integrating TyAc into high-performance cosmetic formulations.[1]

Chemical Profile & Physicochemical Advantage

The core value of Tyrosol Acetate lies in its modified physicochemical profile, which addresses the "permeability paradox" of phenolic antioxidants—they are often too hydrophilic to penetrate the lipid-rich stratum corneum effectively.

Structural Characterization[3]

-

Modification: Acetylation of the primary aliphatic hydroxyl group. The phenolic hydroxyl remains free, retaining partial antioxidant capacity even prior to hydrolysis.

Comparative Physicochemical Data

The following table highlights the "Lipophilic Shift" that drives the enhanced efficacy of TyAc.

| Property | Tyrosol (Ty) | Tyrosol Acetate (TyAc) | Impact on Formulation |

| Molecular Weight | 138.16 g/mol | 180.20 g/mol | Both <500 Da, suitable for passive diffusion.[1][2] |

| LogP (Octanol/Water) | ~0.7 [1] | ~1.5 [2] | Critical: TyAc falls into the optimal range (1–3) for skin permeation.[1] |

| Water Solubility | High | Moderate | TyAc is easier to stabilize in the oil phase of O/W emulsions. |

| Melting Point | 91–92 °C | < 50 °C (Oil/Low melt) | TyAc incorporates easily into lipid phases without high heat.[1][2] |

| Esterase Susceptibility | N/A | High | Rapidly bio-activated by epidermal carboxyl-esterases.[1][2] |

Mechanism of Action: The Bio-Activation Pathway

Tyrosol Acetate operates via a "Deliver and Release" mechanism. Causal efficacy relies on the presence of cutaneous esterases (specifically carboxyl-esterases and acetyl-esterases) in the viable epidermis.[2]

The Pro-Drug Cascade

-

Permeation: TyAc partitions into the stratum corneum lipids more efficiently than Ty due to increased lipophilicity.[1]

-

Bio-Activation: Upon reaching the viable epidermis, ubiquitous esterases hydrolyze the acetyl group.[1]

-

Therapeutic Action: The released Tyrosol exerts three primary effects:

-

ROS Scavenging: Donates hydrogen from the phenolic -OH to neutralize free radicals.[1][2]

-

Tyrosinase Inhibition: Acts as a competitive inhibitor (structural analog of tyrosine) to reduce melanogenesis.[1]

-

Anti-Inflammatory: Downregulates NF-κB signaling and suppresses cytokines (IL-6, TNF-α).[1][2][4]

-

Visualization: Bio-Activation & Signaling Pathway

Caption: The bio-activation cascade of Tyrosol Acetate, illustrating skin penetration, enzymatic hydrolysis, and downstream therapeutic inhibition.[2]

Synthesis: Biocatalytic Flow Chemistry

For cosmetic applications, "green" synthesis is paramount.[1] The preferred method utilizes immobilized acyltransferases (e.g., MsAcT from Mycobacterium smegmatis) in a continuous flow reactor.[7][8] This ensures high regioselectivity for the primary alcohol, leaving the phenolic antioxidant group intact.

Production Workflow

-

Feed: Tyrosol (dissolved in buffer) + Ethyl Acetate (Acetyl donor & solvent).[1][2]

-

Bioreactor: Packed bed with immobilized MsAcT.

-

Reaction: Transesterification occurs in <10 minutes residence time.[1][2]

-

Purification: In-line phase separation. TyAc partitions into the organic phase; unreacted Tyrosol remains in aqueous phase for recycling.

Experimental Protocols for Validation

To substantiate claims of "enhanced delivery" and "whitening efficacy," the following protocols are recommended.

Protocol 1: Comparative Skin Permeation (Franz Diffusion Cell)

Objective: Quantify the superior flux (

Methodology:

-

Membrane: Use excised porcine ear skin (dermatomed to 500 µm), as its esterase activity closely mimics human skin [3].[1][2]

-

Donor Phase:

-

Receptor Phase: PBS (pH 7.4) with 5% Ethanol (to ensure sink conditions).

-

Sampling: Collect receptor fluid at 1, 2, 4, 8, 12, and 24 hours.

-

Analysis (HPLC-UV):

Success Criteria:

-

TyAc formulation should show a higher total molar equivalent (TyAc + Ty) in the receptor/skin layers compared to the Ty formulation.

Protocol 2: Tyrosinase Inhibition Assay

Objective: Confirm the depigmenting potential of the released payload.

Methodology:

-

Reagents: Mushroom Tyrosinase (250 U/mL), L-DOPA (substrate), and Test Samples (Tyrosol, Tyrosol Acetate).[1][2]

-

Pre-Incubation: Incubate enzyme with test samples for 10 mins at 25°C.

-

Note: TyAc may show lower direct inhibition than Tyrosol in vitro because the enzyme active site often requires the free hydroxyls. This assay validates the active metabolite (Tyrosol).

-

-

Reaction: Add L-DOPA (2.5 mM).

-

Measurement: Monitor Dopachrome formation at 475 nm for 20 mins.

-

Calculation:

[2]

Safety & Toxicology

Tyrosol Acetate leverages the safety profile of its GRAS (Generally Recognized As Safe) parent compound.

-

Irritation: Low. The esterification masks the polar hydroxyl, potentially reducing stinging sensation often associated with high-concentration phenolics.

-

Cytotoxicity: Studies on fibroblasts indicate cell viability >90% at effective concentrations (<4 mM) [4].[1][2]

-

Metabolism: Systemic absorption leads to rapid hydrolysis to Tyrosol, which is then sulfated or glucuronidated and excreted, preventing bio-accumulation.[1]

References

-

Cheméo. (2024).[1][2] Tyrosol, acetate: Chemical & Physical Properties. Retrieved from [Link]

-

Annunziata, F., et al. (2021).[1][2][3][7] Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters.[3][6][7][8] Antioxidants, 10(7), 1142.[1][7] [Link]

-

Laszlo, J. A., & Compton, D. L. (2015).[1] Phenol esterase activity of porcine skin: Hydrolysis of tyrosyl and hydroxytyrosyl esters.[9] European Journal of Pharmaceutics and Biopharmaceutics, 90, 1-6.[1][2] [Link]

-

Lee, S. Y., et al. (2013).[1][2] Tyrosol and Its Analogues Inhibit Alpha-Melanocyte-Stimulating Hormone Induced Melanogenesis.[1][2] International Journal of Molecular Sciences, 14(12), 24037–24050.[1] [Link]

-

Zolghadri, S., et al. (2019).[1][2] A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

Sources

- 1. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Phenol esterase activity of porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 4-(2-acetoxy-ethyl)phenol

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and identification of 4-(2-acetoxy-ethyl)phenol (CAS: 58556-55-1), also widely known as Tyrosol Acetate .[1]

This molecule is a lipophilic derivative of Tyrosol, a potent antioxidant found in olive oil and wine. In drug development, it serves as a critical intermediate and a potential prodrug, enhancing the bioavailability of the parent phenolic alcohol. The primary analytical challenge lies in balancing the resolution of the lipophilic ester from its hydrolysis product (Tyrosol) while preventing on-column degradation.[1]

Key Analytical Challenges

-

Structural Duality: The molecule contains a labile aliphatic ester (susceptible to hydrolysis) and a free phenolic hydroxyl (susceptible to ionization and oxidation).

-

Matrix Interference: In biological fluids or fermentation broths, it co-elutes with similar phenolic alcohols.

-

Peak Tailing: The free phenolic group can interact with residual silanols on silica-based columns, requiring specific mobile phase modifiers.[1]

Physicochemical Profile

Understanding the molecule's properties is the foundation of this method.

| Property | Value | Chromatographic Implication |

| Molecular Formula | C₁₀H₁₂O₃ | MW = 180.20 g/mol |

| LogP (Octanol/Water) | ~1.8 - 2.1 | More retained on C18 than Tyrosol (LogP ~0.7).[1] |

| pKa (Phenolic OH) | ~9.8 - 10.0 | Mobile phase pH must be < 7.8 to keep the phenol protonated and ensure sharp peaks.[1] |

| UV Maxima | 276 - 280 nm | Primary detection wavelength (aromatic ring).[1] |

| Solubility | Soluble in MeOH, ACN, EtOAc | Samples should be prepared in MeOH/Water mixtures to match initial mobile phase strength. |

Method Development Strategy

Column Selection: The C18 Standard

A C18 (Octadecylsilane) stationary phase is recommended. The acetoxy-ethyl tail provides sufficient hydrophobicity for strong retention on C18, allowing baseline separation from the more polar Tyrosol.[1]

-

Recommended: End-capped C18 (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus) to minimize silanol interactions with the phenol group.[1]

-

Alternative: Phenyl-Hexyl columns can be used if orthogonal selectivity is needed to separate aromatic impurities.[1]

Mobile Phase Engineering

-

Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

-

Why? Acidification suppresses the ionization of the phenolic hydroxyl (keeping it neutral, R-OH), preventing peak broadening and tailing.

-

-

Solvent B (Organic): Acetonitrile (ACN).

-

Why? ACN provides sharper peaks and lower backpressure than Methanol for this ester.

-

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: 4-(2-acetoxy-ethyl)phenol (>98% purity).[1]

-

Solvents: HPLC-grade Acetonitrile and Water.[1]

-

Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm (or 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled to prevent RT shifts) |

| Injection Volume | 10 µL |

| Detection | UV-Vis / DAD at 280 nm (Reference: 360 nm) |

| Run Time | 20 minutes |

Gradient Program

This gradient is designed to elute the polar parent (Tyrosol) early (~4-5 min) and the target ester later (~10-12 min), followed by a wash.[1]

| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (ACN) | Phase |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold |

| 12.00 | 40 | 60 | Linear Gradient |

| 14.00 | 5 | 95 | Wash |

| 16.00 | 5 | 95 | Wash Hold |

| 16.10 | 95 | 5 | Re-equilibration |

| 20.00 | 95 | 5 | End |

Standard Preparation Workflow

-

Stock Solution (1 mg/mL): Dissolve 10 mg of 4-(2-acetoxy-ethyl)phenol in 10 mL of Acetonitrile. Note: Store at -20°C. Stable for 1 month.

-

Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Water/ACN (90:10 v/v).

-

Critical: Do not use pure aqueous diluent; the ester may precipitate or adsorb to the vial. Use at least 10% organic.

-

Method Validation (Self-Validating System)[1]

To ensure scientific integrity, perform the following System Suitability Tests (SST) before every batch analysis.

System Suitability Parameters

-

Resolution (Rs): > 2.0 between Tyrosol (impurity) and 4-(2-acetoxy-ethyl)phenol.[1]

-

Tailing Factor (T): 0.9 < T < 1.2 (Ensures no secondary interactions).

-

Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

Linearity & Range

-

Range: 1 µg/mL to 100 µg/mL.

-

Acceptance: R² > 0.999.

Visualization of Chemical Logic

The following diagram illustrates the structural logic dictating the separation and the potential degradation pathway that must be monitored.

Caption: Separation logic and degradation risk. The acetoxy tail increases retention on C18, separating the target from its parent alcohol.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong (e.g., 100% ACN injection).[1] | Dilute sample in initial mobile phase (95:5 Water/ACN). |

| Retention Time Drift | Column temperature fluctuation or incomplete equilibration. | Use a column oven at 30°C. Ensure 5-10 column volumes of re-equilibration. |

| New Early Peak | Hydrolysis of the ester bond. | Check sample pH (must be neutral/acidic). Freshly prepare samples. |

| High Backpressure | Precipitation of buffer or sample matrix. | Filter samples through 0.22 µm PTFE filters. |

References

-

El-Alam, S., et al. (2021).[1] Spontaneous In Vitro and In Vivo Interaction of (−)-Oleocanthal with Glycine in Biological Fluids: Novel Pharmacokinetic Markers. ACS Omega. Available at: [Link]

-

Annunziata, F., et al. (2021).[2] Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Antioxidants (MDPI). Available at: [Link]

-

Kalampaliki, A.D., et al. (2019).[3] A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol. Molecules. Available at: [Link]

-

Di Nunzio, M., et al. (2022). Availability and Metabolic Fate of Olive Phenolic Alcohols Hydroxytyrosol and Tyrosol in the Human GI Tract. Metabolites. Available at: [Link]

Sources

Application Note: Structural Elucidation and Purity Assessment of 4-(2-acetoxy-ethyl)phenol via High-Field NMR

Executive Summary

This application note provides a comprehensive protocol for the structural characterization and purity assessment of 4-(2-acetoxy-ethyl)phenol (Common name: Tyrosol Acetate). This compound, a phenolic ester derivative of Tyrosol, is a critical intermediate in pharmaceutical synthesis and a bioactive component in olive oil and fermentation products.

Accurate characterization distinguishes this molecule from its regioisomers and hydrolysis products (free Tyrosol). This guide details sample preparation, acquisition parameters for quantitative NMR (qNMR), and spectral assignment logic, ensuring compliance with rigorous drug development standards.

Structural Analysis & Spin System Logic

Before acquisition, one must understand the magnetic environment of the analyte (

-

The Para-Substituted Phenol Ring (AA'BB' System):

-

The aromatic ring possesses a plane of symmetry, resulting in two sets of chemically equivalent protons.

-

Expectation: Two "doublets" (roofing effect likely) in the 6.7–7.1 ppm range.

-

Critical Check: The phenolic -OH proton is exchangeable. Its chemical shift and peak shape are highly solvent-dependent (sharp in DMSO-d6, broad/absent in CDCl3).

-

-

The Ethyl Linker (

System):-

The ethyl chain connects the aromatic ring to the acetate.

-

Expectation: Two triplets. The methylene adjacent to the ester oxygen (

) will be significantly deshielded (~4.2 ppm) compared to the benzylic methylene (~2.8 ppm).

-

-

The Acetyl Group (Isolated Spin):

-

The methyl group on the ester is isolated from other protons.

-

Expectation: A sharp singlet around 2.0 ppm.

-

Experimental Protocols

Reagents and Materials[1][2][3][4]

-

Analyte: 4-(2-acetoxy-ethyl)phenol (>95% purity expected).

-

Solvent A (Structural): DMSO-d6 (99.9% D) – Recommended for full assignment to visualize the phenolic -OH.

-

Solvent B (Routine/qNMR): CDCl3 (99.8% D) + 0.03% TMS – Recommended for volatility and ease of recovery, provided -OH assignment is not critical.

-

Internal Standard (qNMR): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Rationale: High purity, non-hygroscopic, and provides a singlet at ~6.1 ppm, a clear region for this specific analyte.

Sample Preparation Workflow

Figure 1: Sample preparation workflow. The red dashed path indicates the additional step required for quantitative purity analysis.

Instrument Acquisition Parameters

To ensure data integrity, especially for qNMR, the following parameters are mandatory.

| Parameter | Structural Assignment (1H) | Quantitative NMR (qNMR) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zg (90° pulse) | Maximize signal-to-noise (S/N) for qNMR. |

| Relaxation Delay (d1) | 1.0 sec | > 30 sec | Must be |

| Spectral Width | 12-14 ppm | 20 ppm | Ensure flat baseline; prevent folding of satellite peaks. |

| Scans (ns) | 16 | 64 | S/N > 150:1 required for accurate integration. |

| Temperature | 298 K | 298 K | Constant temperature prevents chemical shift drift. |

Data Interpretation & Assignment

1H NMR Data (400 MHz, CDCl3)

Note: In CDCl3, the phenolic OH is often broad or exchanges with trace water.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (J Hz) |

| 6.95 – 7.05 | Doublet (d) | 2H | Ar-H (meta to alkyl) | J ≈ 8.5 |

| 6.70 – 6.80 | Doublet (d) | 2H | Ar-H (ortho to OH) | J ≈ 8.5 |

| 5.50 – 6.00 | Broad Singlet | 1H | Phenolic -OH | N/A (Exchangeable) |

| 4.25 | Triplet (t) | 2H | J ≈ 7.0 | |

| 2.88 | Triplet (t) | 2H | J ≈ 7.0 | |

| 2.05 | Singlet (s) | 3H | N/A |

13C NMR Data (100 MHz, CDCl3)

| Shift (δ ppm) | Type | Assignment |

| 171.2 | Quaternary (C=O) | Acetate Carbonyl |

| 154.5 | Quaternary (C-O) | Aromatic C-OH (Ipso) |

| 130.1 | CH | Aromatic CH (meta) |

| 129.8 | Quaternary (C-C) | Aromatic C-Alkyl (Ipso) |

| 115.4 | CH | Aromatic CH (ortho) |

| 65.2 | CH2 | Ethyl ( |

| 34.1 | CH2 | Benzylic ( |

| 21.0 | CH3 | Acetate Methyl |

Connectivity Visualization (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to prove the ester is attached to the ethyl chain and not the phenol ring.

Quality Control: Purity Calculation (qNMR)

To determine the purity (

Where:

- : Integrated area of the signal (use Acetate Singlet @ 2.05 ppm or Benzylic Triplet @ 2.88 ppm).

- : Number of protons contributing to the signal (3 for acetate, 2 for benzylic).

- : Molecular Weight (Analyte: 180.20 g/mol ).

- : Weight measured in mg.

- : Purity of Internal Standard (as a decimal).

Self-Validating Check: Compare the integration ratio of the Acetate Methyl (2.05 ppm) vs. the Aromatic Protons (6.7-7.1 ppm). If the acetate integral is lower than expected relative to the aromatic ring, hydrolysis has occurred (loss of acetyl group).

References

-

Human Metabolome Database (HMDB). Metabocard for Tyrosol acetate (HMDB0033804). Available at: [Link]

-

National Institute of Standards and Technology (NIST). Quantitative NMR (qNMR) Protocol for Purity Assessment. Available at: [Link]

-

PubChem. Compound Summary: 4-(2-acetoxyethyl)phenol. Available at: [Link]

Technical Guide: 4-(2-acetoxy-ethyl)phenol (Tyrosyl Acetate) in Neuroprotection and Neuroinflammation Models

Topic: Use of "4-(2-acetoxy-ethyl)phenol" in neuroprotection studies Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

4-(2-acetoxy-ethyl)phenol (CAS: 58556-55-1), also known as Tyrosyl Acetate or p-Hydroxyphenethyl acetate , is a phenolic ester derivative of Tyrosol.[1] While naturally occurring in sources like Osmanthus fragrans and olive oil, its synthetic application in neuropharmacology has gained traction due to its enhanced lipophilicity compared to its parent compound, Tyrosol.

This guide details the experimental utility of 4-(2-acetoxy-ethyl)phenol in neuroprotection, specifically focusing on its mechanism as a TNF-

Chemical & Physical Properties

| Property | Specification |

| IUPAC Name | 2-(4-hydroxyphenyl)ethyl acetate |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Sparingly soluble in water. |

| Stability | Susceptible to ester hydrolysis in basic pH or plasma; store at -20°C desicated. |

| Key Bioactivity | TNF- |

Mechanistic Rationale

To design effective experiments, one must understand the compound's dual-action mechanism. 4-(2-acetoxy-ethyl)phenol acts through two distinct pathways:

-

Anti-Neuroinflammatory Pathway: It directly suppresses the production of Tumor Necrosis Factor-alpha (TNF-

) in activated microglia. This is distinct from simple radical scavenging; it suggests modulation of upstream signaling (likely NF- -

Pro-drug Antioxidant Pathway: Intracellular esterases hydrolyze the acetate group, releasing free Tyrosol in situ. This gradual release maintains a sustained antioxidant defense against Reactive Oxygen Species (ROS), protecting mitochondrial integrity during ischemic or oxidative insults.

Pathway Visualization

The following diagram illustrates the compound's intervention points within a neuroinflammatory context (e.g., LPS-stimulated Microglia).

Figure 1: Dual mechanism of action showing direct TNF-

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: Ester Stability. The acetoxy group is labile. Avoid aqueous storage.

-

Weighing: Weigh 10 mg of 4-(2-acetoxy-ethyl)phenol (MW: 180.20).

-

Solubilization: Dissolve in 555

L of sterile, anhydrous DMSO to create a 100 mM Stock Solution . Vortex until clear. -

Aliquoting: Dispense into 20

L aliquots in amber microcentrifuge tubes (light sensitive). -

Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve 100

M (0.1% DMSO final concentration). Further serial dilutions should be made in medium containing 0.1% DMSO to maintain vehicle consistency.

Protocol B: In Vitro Neuroinflammation Assay (BV-2 Microglia)

Objective: To quantify the inhibition of TNF-

Materials:

-

BV-2 Murine Microglia cell line

-

LPS (Lipopolysaccharide) from E. coli O111:B4

-

Mouse TNF-

ELISA Kit -

MTT or CCK-8 Reagent (for viability normalization)

Procedure:

-

Seeding: Plate BV-2 cells at

cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO -

Pre-treatment: Aspirate media and replace with fresh serum-reduced media (1% FBS) containing 4-(2-acetoxy-ethyl)phenol at graded concentrations (e.g., 10, 25, 50, 100

M).-

Control: Media + 0.1% DMSO (Vehicle).

-

Incubation: 2 hours. (Pre-treatment is crucial to prime the signaling blockade).

-

-

Stimulation: Add LPS (final concentration 1

g/mL) directly to the wells without removing the compound. -

Incubation: Incubate for 24 hours.

-

Harvesting:

-

Collect supernatant for ELISA (store at -80°C).

-

Perform MTT assay on the adherent cells to ensure cytokine reduction is not due to cytotoxicity.

-

-

Analysis: Quantify TNF-

using ELISA. Normalize data to cell viability.

Validation Criteria:

-

LPS-only wells must show >5-fold increase in TNF-

vs. Vehicle. -

Compound must show dose-dependent reduction in TNF-

without reducing cell viability by >20%.

Protocol C: Neuroprotection Against Oxidative Stress (PC12 or SH-SY5Y Cells)

Objective: To assess protection against H

Procedure:

-

Differentiation (Optional but Recommended): Treat PC12 cells with NGF (50 ng/mL) for 5 days to induce neurite outgrowth, mimicking a neuronal phenotype.

-

Co-treatment:

-

Group A: Vehicle Control.

-

Group B: H

O -

Group C: H

O -

Note: Add the compound 1 hour prior to H

O

-

-

Incubation: 24 hours.

-

Readout:

-

Morphology: Image neurite integrity.

-

Viability: LDH Release Assay (measures membrane integrity) or ATP luminescence assay.

-

ROS Quantification: Stain with DCFDA (10

M) for 30 mins and measure fluorescence (Ex/Em: 485/535 nm).

-

Data Interpretation & Troubleshooting

Expected Results Table

| Assay | Control (Vehicle) | Model (LPS/H | Model + Compound (High Dose) | Interpretation |

| TNF- | < 50 | > 1500 | 400 - 600 | Significant anti-inflammatory activity. |

| Cell Viability (%) | 100 | 40 - 50 | 80 - 90 | Neuroprotection confirmed. |

| Intracellular ROS (RFU) | Low | High | Moderate/Low | Antioxidant scavenging via Tyrosol release. |

Troubleshooting Guide

-

Issue: No effect on ROS levels.

-

Cause: Insufficient pre-incubation time. The ester must be hydrolyzed to Tyrosol to act as a scavenger.

-

Solution: Increase pre-treatment time to 4–6 hours.

-

-

Issue: High cytotoxicity in control wells.

-

Cause: DMSO concentration > 0.5% or compound precipitation.

-

Solution: Ensure final DMSO is < 0.1%. Check solubility; if cloudy, sonicate the stock solution.

-

-

Issue: Variable TNF-

results.-

Cause: Serum interference. Serum esterases may hydrolyze the compound extracellularly before it enters the cell.

-

Solution: Use low-serum (1% FBS) or serum-free media during the treatment phase.

-

References

-

Phenolic Antioxidants Isolated from the Flowers of Osmanthus fragrans Source:Molecules (2012) / Journal of Biomedical Science (2007).[2] Summary: Isolates Tyrosyl acetate from Osmanthus fragrans and details its structural characterization and comparison of antioxidant activity with other phenolics like verbascoside. URL:[Link]

-

Hydroxytyrosol Bioavailability and Metabolism Source:Nutrients (2025).[3] Summary: Discusses the pharmacokinetics of Tyrosol esters (like Tyrosyl acetate) and their hydrolysis into active phenolic metabolites in vivo, supporting the prodrug mechanism. URL:[Link]

-

Anti-inflammatory Effects of Phenolic Esters in Microglia Source:Journal of Neurochemistry (Contextual grounding for TNF-

inhibition protocols). Summary: Provides the methodological basis for LPS-induced neuroinflammation assays in BV-2 cells used in the protocols above. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Lipase-Catalyzed Synthesis of Tyrosol Acetate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Tyrosol Acetate Synthesis via Novozym 435

Executive Summary & Core Mechanism

Tyrosol acetate is a lipophilic ester of tyrosol (a potent antioxidant found in olive oil) with enhanced bioavailability and stability in lipid matrices. The most efficient synthesis route is enzymatic transesterification using Candida antarctica Lipase B (CALB).

Unlike chemical acetylation (which requires toxic acetic anhydride/pyridine), lipase catalysis is mild and regioselective. However, it is strictly controlled by water activity (

The Mechanism (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism. The enzyme is first acylated by the donor, releasing the first product (alcohol/acid). Then, tyrosol binds to the acyl-enzyme complex to form the ester.

Figure 1: Ping-Pong Bi-Bi mechanism highlighting the irreversibility when using Vinyl Acetate.

Standard Operating Procedures (SOPs)

Protocol A: High-Yield Synthesis (The "Gold Standard")

This protocol prioritizes conversion rate (>98%) and ease of purification using Vinyl Acetate as the irreversible acyl donor.

-

Acyl Donor: Vinyl Acetate (Acts as substrate and drives equilibrium).

-

Solvent: MTBE (Methyl tert-butyl ether) or THF (Tetrahydrofuran).

-

Why? Tyrosol is polar. Strictly non-polar solvents (Hexane) cause tyrosol to precipitate, limiting mass transfer. MTBE offers the best balance of tyrosol solubility and enzyme stability [1].

-

Step-by-Step:

-

Substrate Prep: Dissolve Tyrosol (50 mM) in MTBE.

-

Acyl Donor: Add Vinyl Acetate at a 1:3 to 1:5 molar ratio (Tyrosol:Vinyl Acetate).

-

Drying: Add activated 4Å molecular sieves (10% w/v) to the solvent mixture 1 hour prior to enzyme addition. Water content must be <0.02% to prevent hydrolysis.

-

Reaction Start: Add Novozym 435 (10-15% w/w relative to Tyrosol).

-

Incubation: Incubate at 40–55°C with orbital shaking (200 rpm).

-

Note: Do not exceed 60°C; thermal deactivation of CALB accelerates significantly above this threshold in organic media.

-

-

Monitoring: Track disappearance of Tyrosol via HPLC or GC. Expect >95% conversion within 1–4 hours depending on scale.

Protocol B: Solvent-Free (Green Chemistry)

Ideal for applications requiring "Clean Label" status (e.g., cosmetics/food).

-

Medium: Pure Vinyl Acetate or Ethyl Acetate (acting as both solvent and reagent).

-

Issues: Slower kinetics due to viscosity and potential substrate inhibition.

-

Adjustment: Increase temperature to 55°C to lower viscosity and improve mass transfer.

Troubleshooting Guide (FAQs)

Category: Low Conversion & Yield

Q: My reaction stalls at 60-70% conversion. Adding more enzyme doesn't help.[4] Why? A: You are likely facing Thermodynamic Equilibrium or Product Inhibition .

-

Diagnosis: If you are using Ethyl Acetate or Acetic Acid, the reaction is reversible. Water or Ethanol produced accumulates and pushes the reaction backward.

-

Solution: Switch to Vinyl Acetate . The byproduct (vinyl alcohol) instantly tautomerizes to acetaldehyde, which evaporates or is inert, making the reaction irreversible .

-

Reference: Zago et al. (2007) demonstrated that reversible donors limit yield compared to activated donors [2].

Q: I am using Vinyl Acetate, but the rate is incredibly slow. A: Check your Tyrosol Solubility .

-

Diagnosis: In pure Hexane or Toluene, Tyrosol is poorly soluble. The enzyme is starved of substrate.

-

Solution: Use a co-solvent system (Hexane:THF 80:20) or switch to MTBE. Ensure the mixture is clear before adding the enzyme.

Category: Enzyme Stability[5]

Q: The Novozym 435 beads are clumping together. A: This indicates excess water or extreme polarity .

-

Mechanism: Hydrophilic supports like the acrylic resin in Novozym 435 accumulate water in non-polar solvents, creating "water bridges" between beads.

-

Solution: Dry your solvents over molecular sieves. The water activity (

) should be low (<0.1) for synthesis.[1][2][4][5]

Q: Can I reuse the enzyme? Activity dropped 50% after the first cycle. A: CALB is robust, but Acetaldehyde poisoning (from Vinyl Acetate) or Leaching can occur.

-

Fix 1 (Leaching): If using polar solvents (like pure Ethanol or Methanol), the enzyme may desorb from the support. Stick to hydrophobic/moderately polar solvents (MTBE, Toluene).

-

Fix 2 (Washing): Wash the recovered beads with dry hexane, not water, between cycles to remove polar byproducts.

Optimization Data & Logic

Solvent Selection Matrix

The choice of solvent dictates the trade-off between Solubility (S) and Enzyme Activity (A).

| Solvent | Log P | Tyrosol Solubility | Enzyme Stability | Recommendation |

| Hexane | 3.5 | Poor | Excellent | Use only with co-solvent |

| Toluene | 2.5 | Moderate | Good | Good for scale-up |

| MTBE | 0.9 | High | High | Best for Lab Scale [1] |

| Acetone | -0.2 | Very High | Poor | Avoid (strips essential water) |

| Ionic Liquids | var. | High | Variable | Good but expensive/viscous |

Optimization Workflow (RSM)

When optimizing for industrial scale, use Response Surface Methodology (RSM). The critical variables are Temperature and Enzyme Load .[6][7]

Figure 2: Recommended workflow for process optimization.

Key Interaction (Temp x Enzyme): RSM studies typically show a positive interaction between temperature and enzyme load up to 55°C. Beyond this, thermal denaturation outweighs kinetic benefits. The optimal point is often found at 54°C, 10-15% enzyme load, and 1:5 molar ratio [2].

References

-

Enzymatic synthesis of tyrosol esters in organic solvents and ionic liquids. Source: Journal of Molecular Catalysis B: Enzymatic (via Figshare). Key Finding: MTBE identified as a superior solvent for tyrosol esterification. Link:

-

Optimization of Lipase-Catalyzed Synthesis of Acetylated Tyrosol by Response Surface Methodology. Source: Journal of Agricultural and Food Chemistry (2007).[7] Key Finding: Optimal conditions established at 54°C with Staphylococcus lipase (comparable kinetics to CALB). Link:

-

Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Source: MDPI (2021). Key Finding: Flow chemistry protocols for tyrosol acetate production. Link:

-

Novozym 435: the "perfect" lipase immobilized biocatalyst? Source: Catalysis Science & Technology (2019).[8] Key Finding: Critical review of Novozym 435 stability, leaching, and mechanical fragility issues. Link:

Sources

- 1. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of lipase-catalyzed synthesis of acetylated tyrosol by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Tyrosol Acetylation Technical Support Center

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Chemoselectivity in Tyrosol Acetylation

Welcome to the Technical Support Center

You are likely here because your tyrosol acetylation reaction yielded a mixture of isomers, a brown/pink crude oil, or an NMR spectrum with confusing signals. This guide addresses the inherent competition between the aliphatic (primary) hydroxyl and the phenolic hydroxyl groups of tyrosol (4-hydroxyphenethyl alcohol).

Below you will find targeted troubleshooting modules designed to isolate and resolve specific impurity profiles.

Module 1: The Selectivity Crisis (Diacetate Formation)

The Issue: You intended to synthesize Tyrosol Acetate (acetylation of the primary aliphatic alcohol), but your product contains significant amounts of Tyrosol Diacetate (acetylation of both the aliphatic and phenolic groups).

Root Cause:

While the primary aliphatic alcohol is more nucleophilic than the phenol, standard chemical acetylation conditions (Acetic Anhydride + Pyridine/Base) are often too aggressive. The base deprotonates the phenol (

Diagnostic Pathway:

Figure 1: Reaction pathways showing the high risk of diacetate formation in chemical synthesis versus the specificity of enzymatic routes.

Troubleshooting Protocol: Correcting Selectivity

| Method | Status | Recommendation |

| Standard Chemical | Not Recommended | If you must use Ac |

| Biocatalytic (Green) | Highly Recommended | Switch to Lipase CAL-B (Novozym 435) . This enzyme structurally excludes the phenol from its active site. |

Protocol A: High-Selectivity Enzymatic Synthesis This protocol virtually eliminates diacetate formation.

-

Setup: In a round-bottom flask, dissolve Tyrosol (10 mmol) in dry Ethyl Acetate (20 mL) or MTBE.

-

Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at 10% w/w relative to substrate.

-

Acyl Donor: If using MTBE, add Vinyl Acetate (2 eq). If using Ethyl Acetate, the solvent acts as the donor.

-

Incubation: Shake at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 6:4).

-

Workup: Filter off the enzyme beads (reusable). Evaporate solvent.[1][2]

-

Result: Typically >95% yield of mono-aliphatic acetate with <1% diacetate [1, 2].

Module 2: The "Pink Oil" Phenomenon (Oxidative Instability)

The Issue: Your crude product turns pink, brown, or black upon standing, even if the TLC initially looked clean.

Root Cause: Tyrosol contains a phenol ring susceptible to oxidation.[3]

-

Quinone Formation: In the presence of air and light, the phenol can oxidize to unstable quinoid intermediates.

-

Trace Metals: Metal ions (from needles, spatulas, or low-grade solvents) catalyze this oxidation.

Troubleshooting Guide:

-

Q: Can I remove the color?

-

A: Yes. Dissolve the crude oil in Ethyl Acetate and wash with a 5% Sodium Metabisulfite (

) solution. This reduces quinones back to colorless phenols.

-

-

Q: How do I prevent it?

-

A: Perform all reactions under an Argon or Nitrogen balloon. Add a trace amount of antioxidant (e.g., BHT) if the product is for storage rather than immediate use.

-

Module 3: The "Phantom" Impurity (Pyridine Adducts)

The Issue: You see crystalline deposits or confusing NMR signals in the aromatic region that do not match Tyrosol or its acetates.

Root Cause: When using Acetic Anhydride with Pyridine, a specific side reaction occurs between the reagents themselves, producing N-acetyl-1,2-dihydro-2-pyridylacetic acid [3]. This is often mistaken for a product isomer.

Identification:

-

Appearance: White/yellowish crystals that precipitate upon quenching with water.

-

1H NMR: Look for "non-tyrosol" olefinic signals in the 5.0–7.0 ppm range that do not integrate to the tyrosol scaffold.

Correction:

-

Wash Protocol: Ensure rigorous acidic washes (1M HCl or 10%

) during workup to fully remove pyridine before concentration. -

Alternative Base: Switch to

or catalytic DMAP, which are less prone to forming stable crystalline adducts with Ac

Module 4: Analytical Discrimination (NMR Data)

Distinguishing the mono-acetate from the diacetate is critical. Use the shift of the methylene protons (

Data Table: 1H NMR Shift Diagnostics (in

| Proton Environment | Tyrosol (Reactant) | Target (Mono-Acetate) | Impurity (Diacetate) |

| Aliphatic -CH | |||

| Phenolic -OH | Broad singlet (variable) | Broad singlet | Absent |

| Aromatic Ring | |||

| Acetate -CH | Absent |

Note: The key indicator of Diacetate is the presence of a second acetate singlet around 2.28 ppm (phenolic acetate) and the disappearance of the phenolic OH signal.

References

-

Aissa, I., et al. (2007).[4] "Optimization of lipase-catalyzed synthesis of acetylated tyrosol by response surface methodology." Journal of Agricultural and Food Chemistry. Link

-

Annunziata, A., et al. (2021).[5][6] "Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters." Antioxidants.[4][7][8][9][10] Link

-

Golding, B. T., & Hall, D. R. (1971). "A product from the reaction of pyridine with acetic anhydride."[1][2][11][12] Journal of the Chemical Society C: Organic. Link

-

Vicinanza, R., et al. (2018). "Tyrosol derivatives and their pharmacological properties." International Journal of Molecular Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Optimization of lipase-catalyzed synthesis of acetylated tyrosol by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Study of Hydroxytyrosol Acetate and Hydroxytyrosol in Activating Phase II Enzymes [mdpi.com]

- 9. Tyrosinase-mediated formation of a reactive quinone from the depigmenting agents, 4-tert-butylphenol and 4-tert-butylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. re.public.polimi.it [re.public.polimi.it]

- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Degradation products of tyrosol acetate under stress conditions

Technical Support Center: Tyrosol Acetate Stability & Degradation

Introduction: Understanding Tyrosol Acetate Stability

Welcome to the Technical Support Center. This guide addresses the stability profile of Tyrosol Acetate (TyAc) , a lipophilic ester derivative of the natural antioxidant Tyrosol.[1] While acetylation improves lipophilicity and cellular uptake, the ester linkage introduces specific vulnerabilities—primarily hydrolysis—while the phenolic moiety remains susceptible to oxidation.

This guide is structured to help you predict, identify, and mitigate degradation during drug development and stability testing (ICH Q1A).

Module 1: Hydrolytic Degradation (The Primary Pathway)

Q: I am observing a new peak at a lower retention time (RRT < 1.0) in my RP-HPLC chromatogram after pH stress. What is it?

A: This is almost certainly Tyrosol (Ty) resulting from the hydrolysis of the ester bond.

-

Mechanism: Tyrosol Acetate contains an ester linkage susceptible to nucleophilic acyl substitution.

-

Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis yields Tyrosol and Acetic Acid. This reaction is reversible but equilibrium favors hydrolysis in aqueous media.

-

Basic Conditions (pH > 8): Base-catalyzed hydrolysis (Saponification) is irreversible and generally much faster than acid hydrolysis. It yields the Phenolate/Tyrosol and Acetate ion.[2]

-

-

Diagnostic Check:

-

Does the peak match the retention time of a Tyrosol standard?

-

Does the peak area increase significantly at pH > 9?

-

Mass Spec Confirmation: Look for a mass shift of -42 Da (Loss of Acetyl group:

).

-

Q: How do I minimize hydrolytic degradation during formulation?

A:

-

pH Control: Maintain formulation pH between 4.0 and 6.0, where ester hydrolysis rates are typically minimal (the "pH-rate profile trough").

-

Water Activity: In solid dosage forms, minimize water activity (

). In liquid formulations, consider non-aqueous co-solvents or surfactant-based shielding (micelles) to protect the ester bond.

Module 2: Oxidative Degradation (The Secondary Pathway)

Q: My sample was exposed to 3%

A: This is likely Hydroxytyrosol Acetate (HTyAc) .[1][3]

-

Mechanism: The phenolic ring of Tyrosol Acetate is electron-rich and susceptible to Electrophilic Aromatic Substitution or radical attack.

-

Hydroxylation: Radical oxidation (ROS) inserts a hydroxyl group at the ortho position of the phenol ring, converting the monophenol (TyAc) to a catechol (HTyAc).

-

-

Further Degradation: If oxidative stress continues, HTyAc can oxidize further into Quinones or polymerize, leading to peak broadening or baseline noise rather than distinct peaks.

-

Mass Spec Confirmation: Look for a mass shift of +16 Da (Addition of Oxygen:

).

Q: Why is the acetate ester more stable to oxidation than free Hydroxytyrosol?

A: While TyAc is still oxidizable, the ester group is electron-withdrawing (inductively), which slightly deactivates the aromatic ring compared to the free alcohol side chain of Tyrosol. However, the primary antioxidant activity (and instability) comes from the phenolic -OH group, which remains free in Tyrosol Acetate.

Module 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic. Use this to interpret your LC-MS data.

Caption: Figure 1: Major degradation pathways of Tyrosol Acetate. Hydrolysis yields Tyrosol; Oxidation yields Hydroxytyrosol Acetate.

Module 4: Analytical Troubleshooting & FAQs

Q: I cannot separate Tyrosol Acetate from Tyrosol in my HPLC method. They co-elute.

A: This indicates your method is not sufficiently selective for lipophilicity differences.

-

Troubleshooting:

-

Stationary Phase: Ensure you are using a C18 column. Tyrosol Acetate is significantly more lipophilic than Tyrosol.

-

Mobile Phase: Decrease the organic modifier (Methanol/Acetonitrile) at the start of your gradient.

-

Example: Start at 5-10% ACN instead of 20%. Tyrosol (polar) will elute early, while Tyrosol Acetate (non-polar) will retain longer.

-

-

Check Column Performance: If they co-elute on a C18, your column may have collapsed (phase dewetting).

-

Q: What are the recommended stress conditions for a forced degradation study of Tyrosol Acetate?

A: Based on ICH Q1A and typical phenolic ester behavior, use the following protocol:

| Stress Type | Condition | Target Degradation | Expected Product |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-24 hrs | 5-20% | Tyrosol |

| Base Hydrolysis | 0.1 N NaOH, RT, 1-4 hrs | 5-20% | Tyrosol |

| Oxidation | 3% | 5-20% | Hydroxytyrosol Acetate |

| Thermal | 60-80°C (Solid State) | < 5% | Minimal (unless moisture present) |

| Photolytic | UV/Vis (1.2 million lux hrs) | Variable | Quinones / Color Change |

Q: Is Tyrosol Acetate light sensitive?

A: Phenolic compounds can undergo photo-oxidation. While the acetate group provides steric protection, prolonged exposure to UV light can lead to radical formation and polymerization (darkening of the sample). Always use amber glassware for standard preparation.

Module 5: Analytical Workflow for Impurity Identification

Use this decision tree to identify unknown degradants in your Tyrosol Acetate samples.

Caption: Figure 2: Analytical decision tree for identifying Tyrosol Acetate degradants based on retention time and spectral data.

References

-

Annunziata, F., et al. (2021).[2][4][5] "Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters." Antioxidants, 10(7), 1142.[2] Link

- Context: Defines the synthesis and structural relationship between Tyrosol, Tyrosol Acetate, and Hydroxytyrosol Acet

-

International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

- Context: Global regulatory standard for designing forced degrad

- Bernini, R., et al. (2013). "Lipase-catalyzed synthesis of tyrosol esters and their antioxidant activity." Food Chemistry.

-

NIST Chemistry WebBook. "Tyrosol, acetate." Link

- Context: Standard chemical data and identifiers for Tyrosol Acet

Sources

Troubleshooting low reproducibility in cellular assays with tyrosol acetate

Status: Operational | Ticket ID: TA-OPT-2024 | Tier: 3 (Senior Scientific Support)

Executive Summary: The Reproducibility Paradox

Welcome to the Tyrosol Acetate Technical Support Hub. You are likely here because your IC50 values are shifting between replicates, or your western blots for Nrf2/HO-1 activation show "noisy" baselines.

The Root Cause: Tyrosol Acetate (TyAc) is a lipophilic ester prodrug . While acetylation enhances membrane permeability compared to its parent compound (Tyrosol), it introduces a critical instability factor: Esterase sensitivity .

In standard cell culture conditions, TyAc is often hydrolyzed extracellularly by serum enzymes before it ever reaches your intracellular target. Consequently, you are not dosing cells with Tyrosol Acetate; you are dosing them with a variable mixture of Tyrosol Acetate, free Tyrosol, and Acetate, depending on the age and batch of your Fetal Bovine Serum (FBS).

This guide provides the controls and protocols necessary to stabilize your assay.

Part 1: Critical Troubleshooting Guides (FAQs)

Issue 1: "My compound precipitates when I add it to the media."

Diagnosis: Solvent Shock (Micro-precipitation). The Science: Tyrosol Acetate is significantly more lipophilic than Tyrosol. When a high-concentration DMSO stock (e.g., 100 mM) is chemically "shocked" by rapid introduction into an aqueous, salt-rich environment (media), it forms micro-precipitates that are invisible to the naked eye but settle on cells, causing local toxicity hotspots and effective under-dosing elsewhere.

Corrective Action:

-

The Intermediate Step: Do not pipette directly from 100% DMSO stock to Media. Create a 10x intermediate working solution in PBS or serum-free media containing 10% DMSO. Vortex this vigorously.

-

Warmth is Key: Ensure your culture media is pre-warmed to 37°C. Cold media accelerates precipitation of lipophilic esters.

-

Sonicate: If stock solutions have been frozen, sonicate for 5 minutes at 40 kHz before use.

Issue 2: "I see different results when I change FBS batches."

Diagnosis: Extracellular Enzymatic Hydrolysis. The Science: FBS is rich in carboxylesterases and albumin. These enzymes rapidly cleave the ester bond of Tyrosol Acetate, converting it back to Tyrosol. Since Tyrosol has lower membrane permeability and different antioxidant kinetics than TyAc, your effective intracellular concentration fluctuates with the esterase activity of your specific serum batch.

Corrective Action:

-

The "Pulse" Method: Perform the initial 2-4 hour drug incubation in Serum-Free Media or media supplemented with Heat-Inactivated (HI) Serum (56°C for 30 min). Heat inactivation significantly reduces esterase activity.[1]

-

The HPLC Check: If reproducibility persists, incubate your compound in cell-free media for 24 hours and run an HPLC trace. If the TyAc peak disappears, your media is digesting your drug.

Issue 3: "My potency decreases in 96-well plates compared to 6-well plates."

Diagnosis: Surface Area-to-Volume (SAV) Adsorption. The Science: Tyrosol Acetate is lipophilic (LogP > Tyrosol). Polystyrene plastics (standard TC plates) act as a "lipid sink," absorbing hydrophobic drugs. In 96-well plates, the plastic surface area relative to the media volume is much higher than in larger vessels, leading to a higher percentage of drug loss to the walls.

Corrective Action:

-

Pre-saturation: Incubate wells with media containing the drug for 30 minutes, aspirate, and then add cells/fresh drug (only feasible for adherent lines).

-

Material Change: Switch to Low-Binding plates or glass-bottom plates for high-sensitivity assays.

Part 2: Data Visualization & Mechanism

Visualizing the Hydrolysis Trap

The following diagram illustrates the "Black Box" of Tyrosol Acetate dosing. The critical failure point is the extracellular conversion in the presence of FBS.

Figure 1: The "Hydrolysis Trap." Note that extracellular hydrolysis by serum esterases converts the lipophilic prodrug (TyAc) into the slow-transporting parent compound (Tyrosol) before it can enter the cell, altering the effective dose.

Troubleshooting Decision Matrix

Figure 2: Logic flow for diagnosing Tyrosol Acetate assay failure.

Part 3: Comparative Data & Protocols

Compound Properties: The Stability Gap

Understanding the physical chemistry differences is vital for experimental design.

| Feature | Tyrosol (Parent) | Tyrosol Acetate (Derivative) | Impact on Assay |

| LogP (Lipophilicity) | ~0.7 (Hydrophilic) | ~1.8 (Lipophilic) | Acetate enters cells faster but sticks to plastic. |

| Aqueous Solubility | High (~25 mg/mL) | Low (Requires DMSO carrier) | Acetate requires careful "step-down" dilution. |

| Serum Stability | High | Low (t1/2 < 1h in active serum) | Acetate degrades rapidly in standard media. |

| Primary Mechanism | Direct ROS Scavenging | Nrf2 Pathway Activation | Acetate is often a "prodrug" requiring intracellular processing. |

The "Kinetic-Safe" Dosing Protocol

Use this protocol to minimize hydrolysis and precipitation variables.

Materials:

-

Tyrosol Acetate (Purity >98%)[2]

-

Anhydrous DMSO (stored over molecular sieves)

-

Heat-Inactivated (HI) FBS (Critical)

Workflow:

-

Stock Prep: Dissolve Tyrosol Acetate in Anhydrous DMSO to 100 mM . Aliquot into single-use brown glass vials. Store at -80°C. Do not freeze-thaw.

-

Serum Inactivation: Heat FBS to 56°C for 30 minutes to deactivate esterases. Filter through 0.22 µm.

-

Step-Down Dilution (The "1000x to 10x" Rule):

-

Dilute 100 mM stock 1:100 into PBS (yields 1 mM, 1% DMSO). Vortex immediately.

-

Add this 1 mM intermediate to your culture media (with HI-FBS) at 1:10 to achieve final 100 µM.

-

Result: A stable dispersion with no "shock" precipitation.

-

-

The Pulse: Apply media to cells. Incubate for maximum 6 hours .

-

Washout: After 6 hours, replace with standard growth media (drug-free) if measuring late-stage endpoints (24h+), or continue if measuring acute signaling. This prevents degradation products from confounding the results.

References

-

Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. MDPI. [Link] (Validates the synthesis and lipophilic nature of Tyrosol Acetate)

-

Tyrosol Modifications for Improved Functionality: A Review of Hydrophilic and Lipophilic Pathways. Journal of Agricultural and Food Chemistry. [Link] (Discusses the stability and bioavailability differences between Tyrosol and its esters)

-

Hydrolysis of synthetic esters by the antibacterial agent in serum. Journal of Bacteriology. [Link] (Foundational text on serum esterase activity interfering with ester-based drugs)

-

Metabolism of the olive oil phenols hydroxytyrosol, tyrosol, and hydroxytyrosyl acetate by human hepatoma HepG2 cells. PubMed. [Link] (Demonstrates the rapid metabolic conversion of acetate derivatives in liver cell models)

Sources

Technical Support Center: Stability & Storage of 4-(2-acetoxy-ethyl)phenol

[1]

Case Reference: 4-(2-acetoxy-ethyl)phenol (Tyrosol Acetate) Functional Group Focus: Phenolic Ester Primary Failure Mode: Hydrolytic Deacetylation & Transesterification[1]

Section 1: The "Why" – Mechanisms of Degradation

User Question: "I stored my compound at -20°C, but after 3 months, NMR shows a significant amount of Tyrosol (free alcohol) and acetic acid. Why is this happening in the freezer?"

Technical Insight: Low temperature slows degradation but does not stop it if the chemical environment is reactive. The ester bond in 4-(2-acetoxy-ethyl)phenol is susceptible to Nucleophilic Acyl Substitution .[1] Even frozen, microscopic pockets of non-frozen water (in hygroscopic solvents like DMSO) or moisture trapped during the freeze-thaw process can drive hydrolysis.[1]

Furthermore, if you stored the compound in a protic solvent like Methanol, you likely triggered Transesterification , not just hydrolysis.[1]

Degradation Pathways (Visualized)

Figure 1: The two primary degradation pathways.[1] Red paths indicate solvent-induced degradation (Transesterification).[1]

Section 2: Storage Protocols (Solid vs. Solution)

User Question: "What is the absolute best way to store this to prevent deacetylation?"

The Golden Rule: Store as a neat solid. Molecular mobility in the solid state is drastically lower, effectively halting bimolecular reactions like hydrolysis.

Protocol A: Long-Term Storage (Solid State)

Recommended for storage > 1 month.[1]

-

Container: Amber glass vial (protects the phenol group from photo-oxidation).[1]

-

Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) to displace moisture-laden air.[1]

-

Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap with Parafilm.[1]

-

Temperature: -20°C is standard; -80°C is optimal for >1 year storage.

-

Desiccation: Place the vial inside a secondary container (e.g., a 50mL Falcon tube or a dedicated desiccator jar) containing active silica gel or Drierite™.[1]

Protocol B: Working Solutions (The Danger Zone)

If you must store as a liquid stock.

| Solvent | Risk Level | Mechanism of Failure | Recommendation |

| Methanol | CRITICAL | Transesterification. Methanol acts as a nucleophile, swapping the acetate group to form Methyl Acetate and free Tyrosol.[1] | NEVER USE for storage.[1] |

| Ethanol | HIGH | Similar to Methanol but slower kinetics.[1] | AVOID for storage > 24 hours. |

| DMSO | MODERATE | Hygroscopicity. DMSO absorbs water from the air aggressively. This water drives Hydrolysis.[1][2] | Use Anhydrous DMSO .[1] Store over molecular sieves (3Å or 4Å). |

| Acetonitrile | LOW | Aprotic and non-nucleophilic.[1] | PREFERRED for liquid storage (if solubility permits).[1] |

Expert Tip: If using DMSO, buy "Septum-sealed Anhydrous" bottles.[1] Once opened, the "anhydrous" clock starts ticking. For critical standards, use single-use aliquots to avoid repeated freeze-thaw moisture intake.[1]

Section 3: Troubleshooting & Diagnostics

User Question: "I suspect my compound has degraded. How do I confirm this before running my cell assay?"

You must distinguish between the Ester (Product) and Tyrosol (Degradant).

Diagnostic Workflow

-

TLC (Thin Layer Chromatography)

-

HPLC (High-Performance Liquid Chromatography)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]

-

Detection: UV at 280 nm (characteristic of the phenol ring).

-

Logic: The deacetylated Tyrosol will elute earlier than the Acetate ester in reverse-phase conditions because it is more polar.

-

Decision Tree for Troubleshooting

Figure 2: Diagnostic logic for assessing compound integrity.

Section 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: NO. Autoclaving involves high heat (121°C) and high moisture (steam).[1] This is the perfect storm for ester hydrolysis. Filter-sterilize your solutions using a 0.22 µm PTFE (for organics) or PES (for aqueous) membrane.[1]

Q: My compound turned pink/brown. Is it deacetylated? A: Not necessarily. Color change usually indicates Oxidation of the phenolic ring (forming quinones), not necessarily deacetylation of the tail. However, if oxidation is happening, your storage seal is compromised, and hydrolysis is likely occurring simultaneously.[1]